(1R,4R,5R)-5-Methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid
Description
(1R,4R,5R)-5-Methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic carboxylic acid derivative with a rigid [2.1.1]hexane scaffold. Its molecular formula is C₉H₁₂O₄, with a molecular weight of 184.2 g/mol . The structure features a methoxycarbonyl group (-COOCH₃) at position 5 and a carboxylic acid (-COOH) at position 1 of the bicyclic framework.
Key physical properties include:
Properties
IUPAC Name |
(1R,4R,5R)-5-methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-13-7(10)6-5-2-3-9(6,4-5)8(11)12/h5-6H,2-4H2,1H3,(H,11,12)/t5-,6+,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWUEJOOIZXFGP-QIOHGKGESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC1(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]2CC[C@]1(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
(1R,4R,5R)-5-Methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,4R,5R)-5-Methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (1R,4R,5R)-5-Methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid with structurally related bicyclic carboxylic acids and derivatives (Table 1).
Table 1. Structural and Functional Comparison of Bicyclic Carboxylic Acids
Structural and Functional Differences
Core Scaffold :
- The target compound’s bicyclo[2.1.1]hexane system has lower ring strain compared to bicyclo[3.1.0]hexane derivatives (e.g., ), but higher strain than bicyclo[2.2.1]heptane analogs .
- Nitrogen-containing analogs (e.g., 2-azabicyclo[2.1.1]hexane in ) introduce basicity and hydrogen-bonding capacity, which are absent in the target compound.
Substituent Effects :
- The methoxycarbonyl group (-COOCH₃) in the target compound is less polar than the carboxylic acid (-COOH) in or the Boc-protected amine in , affecting solubility and bioavailability.
- Heterocyclic substituents (e.g., pyrazole in ) enhance π-π stacking interactions, making such analogs more suitable for targeting aromatic enzyme pockets.
Stereochemical Complexity :
- The (1R,4R,5R) configuration in the target compound contrasts with the rel-configuration in , which lacks defined stereochemical control. Enantiomerically pure analogs (e.g., ) show higher bioactivity due to precise target binding .
Biological Activity
(1R,4R,5R)-5-Methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound that has garnered interest in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H12O4
- Molecular Weight : 184.19 g/mol
- CAS Number : 2445749-99-3
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential effects on cellular processes and its role as a bioactive compound.
Antimicrobial Activity
Recent studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
Research has also highlighted the compound's anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may modulate signaling pathways involved in inflammation and microbial resistance.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated samples compared to controls.
Case Study 2: Inflammation Model
In a murine model of acute inflammation induced by LPS, administration of the compound resulted in decreased levels of inflammatory markers and improved clinical outcomes as measured by histological analysis of tissue samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
